

Spectroscopic Profile of N-(Chloromethyl)phthalimide: An In-depth Technical Guide

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Compound of Interest

Compound Name: N-(Chloromethyl)phthalimide

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-(Chloromethyl)phthalimide**, a key intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.^{[1][2]} This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

N-(Chloromethyl)phthalimide (CAS No: 17564-64-6) is a derivative of phthalimide with the molecular formula $C_9H_6ClNO_2$ and a molecular weight of 195.60 g/mol.^{[1][3][4][5]} Its structure consists of a phthalimide group attached to a chloromethyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following data were obtained for **N-(Chloromethyl)phthalimide** in deuterated chloroform ($CDCl_3$).

1H NMR Spectroscopic Data

The ^1H NMR spectrum of **N-(Chloromethyl)phthalimide** exhibits two main signals corresponding to the aromatic protons of the phthalimide ring and the methylene protons of the chloromethyl group.^[4] The aromatic region typically shows a complex multiplet due to the coupling of the ortho, meta, and para protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.94	Multiplet	2H	Aromatic Protons (Ha)
~7.81	Multiplet	2H	Aromatic Protons (Hb)
5.51	Singlet	2H	Methylene Protons (-CH ₂ Cl)

Table 1: ^1H NMR data for **N-(Chloromethyl)phthalimide** in CDCl_3 .^[4]

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule. The key chemical shifts are summarized below.

Chemical Shift (δ) ppm	Assignment
167.0	Carbonyl Carbons (C=O)
134.5	Aromatic Carbons (CH)
131.8	Quaternary Aromatic Carbons
124.0	Aromatic Carbons (CH)
41.5	Methylene Carbon (-CH ₂ Cl)

Table 2: ^{13}C NMR data for **N-(Chloromethyl)phthalimide**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **N-(Chloromethyl)phthalimide** shows characteristic absorption bands for the

carbonyl groups of the imide and the C-N and C-Cl bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1775	Strong	Asymmetric C=O Stretch
~1715	Strong	Symmetric C=O Stretch
~1400	Medium	C-N Stretch
~720	Strong	C-Cl Stretch
~3050	Weak	Aromatic C-H Stretch
~2950	Weak	Aliphatic C-H Stretch

Table 3: Key IR absorption bands for **N-(Chloromethyl)phthalimide**.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **N-(Chloromethyl)phthalimide** results in the formation of a molecular ion and several characteristic fragment ions. This technique provides information about the molecular weight and the fragmentation pattern of the compound.

m/z	Relative Intensity (%)	Assignment
195	3.0	[M] ⁺ (Molecular Ion)
197	1.0	[M+2] ⁺ (Isotope Peak)
160	100.0	[M-Cl] ⁺
133	6.9	[M-CH ₂ Cl] ⁺
104	10.3	[C ₆ H ₄ (CO)] ⁺
76	11.6	[C ₆ H ₄] ⁺

Table 4: Mass spectrometry data for **N-(Chloromethyl)phthalimide** (EI, 75 eV).[\[3\]](#)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

A solution of **N-(Chloromethyl)phthalimide** (5-10 mg) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl_3) and transferred to an NMR tube.^[6] The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR. Chemical shifts are referenced to tetramethylsilane (TMS) as an internal standard.

Attenuated Total Reflectance (ATR) IR Spectroscopy

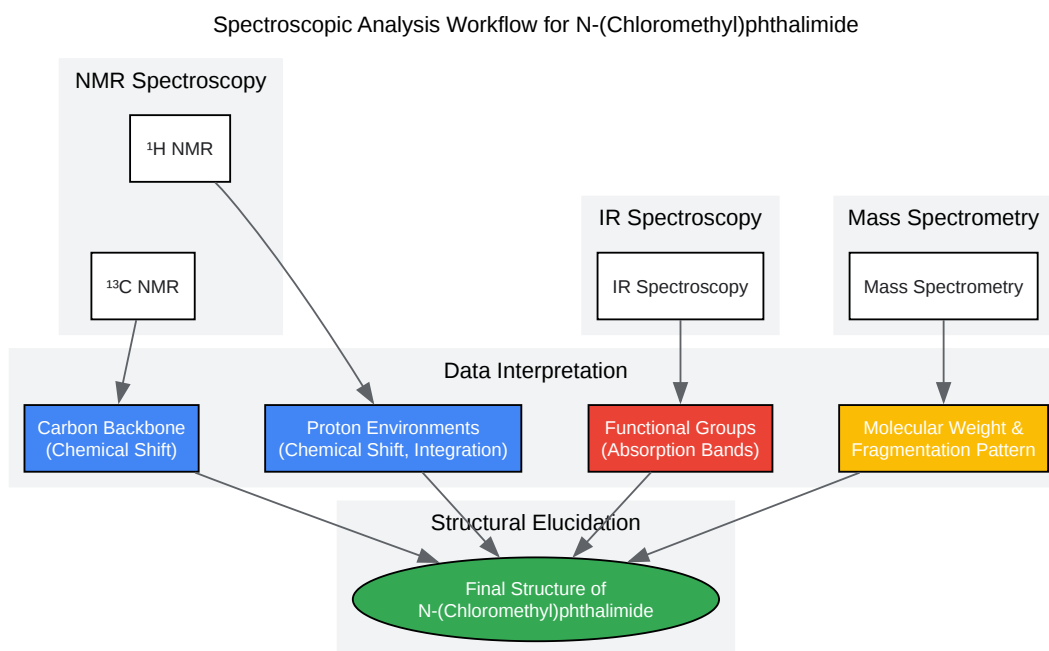
A small amount of the solid **N-(Chloromethyl)phthalimide** sample is placed directly onto the ATR crystal.^{[7][8]} Pressure is applied to ensure good contact between the sample and the crystal surface. The IR spectrum is then recorded. The crystal can be cleaned with a suitable solvent after the measurement.^[7]

Electron Ionization Mass Spectrometry (EI-MS)

The solid sample is introduced into the ion source of the mass spectrometer, where it is vaporized.^{[9][10]} The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^{[9][10]} The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio and detected.^[11]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of a compound like **N-(Chloromethyl)phthalimide** using the spectroscopic methods discussed.



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Caption: Logical workflow for spectroscopic analysis.

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